molecular formula C12H23BO2 B6206781 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 2566594-86-1

4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B6206781
CAS No.: 2566594-86-1
M. Wt: 210.1
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Description

4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of 2-methylpent-1-ene with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: It can be reduced to form boranes or other boron-containing compounds.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Boranes or other boron-containing compounds.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling of boronic acids or esters with halides or pseudohalides. The dioxaborolane ring stabilizes the boron atom, making it more reactive in these coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-(2-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(2-methylhept-1-en-1-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkene substituent, which can influence its reactivity and stability in various chemical reactions. The presence of the 2-methylpent-1-en-1-yl group provides distinct steric and electronic properties compared to other similar compounds, making it a valuable reagent in specific synthetic applications.

Properties

CAS No.

2566594-86-1

Molecular Formula

C12H23BO2

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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